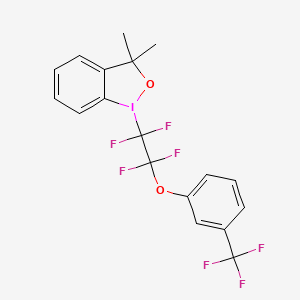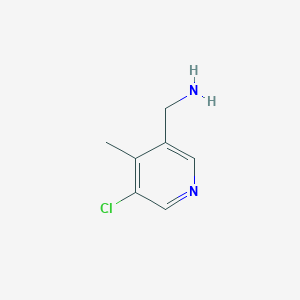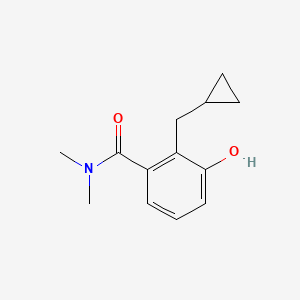
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide: is a chemical compound known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound has been extensively studied for its anti-inflammatory and analgesic properties. It is often used in scientific research to explore the role of COX-2 in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(cyclohexyloxy)-3-hydroxyaniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is widely used in scientific research due to its selective inhibition of COX-2. Some of its applications include:
Chemistry: Used as a tool to study the role of COX-2 in chemical reactions and pathways.
Biology: Employed in cellular studies to investigate the effects of COX-2 inhibition on cell growth, apoptosis, and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control
Mechanism of Action
The mechanism of action of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide involves the selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
5-Methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337): Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Celecoxib: A widely used COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Rofecoxib: Another COX-2 inhibitor that was used for its anti-inflammatory effects but was withdrawn due to cardiovascular risks
Uniqueness: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific chemical structure, which provides high selectivity for COX-2 over COX-1. This selectivity minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(2-cyclohexyloxy-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-19(16,17)14-11-8-5-9-12(15)13(11)18-10-6-3-2-4-7-10/h5,8-10,14-15H,2-4,6-7H2,1H3 |
InChI Key |
IGROEDSNNOCSDA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


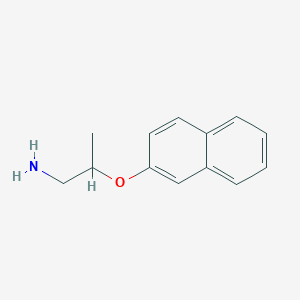

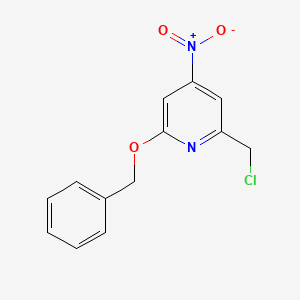

![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)

![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)

